2-Amino-5-acetylpyridine

antimicrobial pyridine derivatives structure-activity relationship

The 2,5-substitution pattern creates a push-pull electronic system that enhances nucleophilicity and metal-chelation geometry. This isomer demonstrates 20% higher antimicrobial potency (IC50 20 µg/mL) and 2-fold greater anticancer activity (IC50 15 µM) vs the 2,3-isomer. Its oral bioavailability in rats accelerates in vivo PoC studies. Lower melting point (97–101°C) facilitates solid form screening. Ensure ≥95% purity and request CoA for reproducible SAR and synthetic yields.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 19828-20-7
Cat. No. B012908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-acetylpyridine
CAS19828-20-7
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)N
InChIInChI=1S/C7H8N2O/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)
InChIKeyZVXNDGKDTCTEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-acetylpyridine (CAS 19828-20-7) – Procurement-Grade Pyridine Intermediate for Synthesis and Biological Evaluation


2-Amino-5-acetylpyridine (CAS 19828-20-7, C₇H₈N₂O, MW 136.15) is a bifunctional pyridine derivative bearing an electron-donating amino group at the 2-position and an electron-withdrawing acetyl group at the 5-position [1]. This specific 2,5-substitution pattern distinguishes it from other amino-acetylpyridine isomers and confers a unique reactivity profile for the construction of nitrogen-containing heterocycles . The compound is routinely supplied as a crystalline solid with a reported melting point of 97–101 °C and a purity of ≥95% . It serves primarily as a versatile building block in medicinal chemistry and materials science, with documented applications in kinase inhibitor design, metal-organic framework (MOF) construction, and agrochemical intermediate synthesis .

2-Amino-5-acetylpyridine – Why Generic Pyridine Building Blocks Are Not Interchangeable


Substituting 2-amino-5-acetylpyridine with a generic aminopyridine or an isomeric acetylpyridine derivative (e.g., 2-amino-3-acetylpyridine) is not scientifically valid due to the profound impact of substituent positioning on electronic properties, hydrogen-bonding capacity, and target selectivity. The 2-amino-5-acetyl arrangement creates a distinct electronic push-pull system that alters the reactivity of both the amino and carbonyl moieties, directly influencing nucleophilicity in cross-coupling reactions and chelation geometry in metal complexes . Furthermore, biological data indicate that the 2,5-isomer exhibits enhanced antimicrobial and anticancer potency compared to the 2,3-isomer, underscoring the critical importance of regioisomerism in biological systems [1]. Procurement of a non-specific pyridine analog without rigorous validation of the substitution pattern can compromise synthetic yields, alter metal-organic framework topology, and invalidate structure-activity relationship (SAR) studies.

2-Amino-5-acetylpyridine (CAS 19828-20-7) – Quantitative Comparative Evidence for Scientific Selection


2-Amino-5-acetylpyridine vs 2-Amino-3-acetylpyridine: Antimicrobial IC₅₀ Comparison

In a direct head-to-head antimicrobial assay, 2-amino-5-acetylpyridine (the 2,5-isomer) exhibited a lower IC₅₀ value (20 µg/mL) compared to 2-amino-3-acetylpyridine (the 2,3-isomer, IC₅₀ = 25 µg/mL), indicating approximately 20% greater potency [1]. This difference is attributed to the optimized spatial arrangement of the amino and acetyl groups, which likely enhances interaction with bacterial targets.

antimicrobial pyridine derivatives structure-activity relationship

2-Amino-5-acetylpyridine vs 2-Amino-3-acetylpyridine: Anticancer IC₅₀ Comparison

In a parallel anticancer assay, 2-amino-5-acetylpyridine demonstrated a two-fold greater potency (IC₅₀ = 15 µM) compared to 2-amino-3-acetylpyridine (IC₅₀ = 30 µM) [1]. This substantial difference in cytotoxicity highlights the critical role of the 2,5-substitution pattern in modulating antiproliferative activity against cancer cell lines.

anticancer cytotoxicity pyridine scaffold

2-Amino-5-acetylpyridine as a Potent Adenosine Kinase Inhibitor: In Vivo Oral Bioavailability in Rats

2-Amino-5-acetylpyridine has been identified as a potent inhibitor of adenosine kinase (ADK), a key enzyme in purine metabolism . Crucially, in vivo studies in rats have demonstrated that the compound is orally bioavailable, a critical attribute for the development of systemically administered therapeutics [1]. While direct comparative IC₅₀ data for ADK inhibition against other pyridine analogs are not publicly available in primary literature, the combination of potent enzyme inhibition and oral bioavailability distinguishes this compound from many structurally similar kinase inhibitor fragments that often suffer from poor pharmacokinetic properties.

adenosine kinase oral bioavailability kinase inhibitor

2-Amino-5-acetylpyridine vs 2-Amino-3-acetylpyridine: Melting Point Differentiation for Solid Form Handling

2-Amino-5-acetylpyridine (2,5-isomer) exhibits a melting point of 97–101 °C , whereas its regioisomer 2-amino-3-acetylpyridine (2,3-isomer) has a significantly higher melting point of 139–140 °C . This >40 °C difference in melting point reflects distinct intermolecular packing forces in the solid state, which can impact solubility, crystallization behavior, and ease of handling during scale-up. The lower melting point of the 2,5-isomer may offer practical advantages in certain melt-based processing or formulation scenarios.

solid form melting point process chemistry

2-Amino-5-acetylpyridine (CAS 19828-20-7) – Optimal Application Scenarios Driven by Quantitative Evidence


Prioritization of 2-Amino-5-acetylpyridine in Antimicrobial Lead Discovery

Given its demonstrably superior antimicrobial potency (IC₅₀ = 20 µg/mL) compared to the 2,3-isomer (IC₅₀ = 25 µg/mL), 2-amino-5-acetylpyridine should be prioritized as the starting scaffold for the design and synthesis of novel antibacterial agents. This 20% increase in potency may translate to lower effective doses and an improved safety margin in subsequent in vivo efficacy studies [1]. Researchers should procure high-purity (≥95%) 2-amino-5-acetylpyridine from a qualified vendor (e.g., Sigma-Aldrich, Bidepharm, Fluorochem) to ensure reproducibility in biological assays .

Accelerated Anticancer Drug Discovery with the 2,5-Isomer

The two-fold higher anticancer activity (IC₅₀ = 15 µM) of 2-amino-5-acetylpyridine over its 2,3-isomer (IC₅₀ = 30 µM) makes it the preferred candidate for anticancer lead generation. This substantial difference in cytotoxicity provides a clear, data-driven rationale for selecting the 2,5-isomer for further SAR exploration and in vivo antitumor evaluation. Procurement should be accompanied by a certificate of analysis (CoA) verifying purity and identity via HPLC, NMR, and MS [1].

Orally Bioavailable Adenosine Kinase (ADK) Inhibitor Development

For research programs targeting adenosine kinase (ADK) for therapeutic intervention in conditions like epilepsy, inflammation, or ischemia, 2-amino-5-acetylpyridine offers a critical advantage: demonstrated oral bioavailability in rats. This property allows researchers to bypass extensive formulation efforts often required for poorly absorbed compounds and proceed directly to in vivo proof-of-concept studies via oral gavage [1]. The compound should be stored at 2–8 °C, protected from light, and under an inert atmosphere to maintain stability .

Preferential Use in Solid Form Screening and Crystallization Studies

Due to its significantly lower melting point (97–101 °C) relative to the 2,3-isomer (139–140 °C), 2-amino-5-acetylpyridine is a more convenient candidate for solid form screening, co-crystal design, and melt-crystallization studies. The lower melting point can facilitate the formation of eutectic mixtures and reduce the energy required for melt-based processing. Researchers should ensure that the compound is procured with a specified melting point range and that its solid form is characterized by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) upon receipt [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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